molecular formula C14H13N3O2 B2547478 (Z)-N'-((4-methylbenzoyl)oxy)picolinimidamide CAS No. 337474-11-0

(Z)-N'-((4-methylbenzoyl)oxy)picolinimidamide

Cat. No.: B2547478
CAS No.: 337474-11-0
M. Wt: 255.277
InChI Key: XMPVELWXKYOMCN-UHFFFAOYSA-N
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Description

(Z)-N’-((4-methylbenzoyl)oxy)picolinimidamide is a chemical compound that belongs to the class of picolinimidamides This compound is characterized by the presence of a 4-methylbenzoyl group attached to the picolinimidamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N’-((4-methylbenzoyl)oxy)picolinimidamide typically involves the reaction of picolinimidamide with 4-methylbenzoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine, which acts as a catalyst. The reaction conditions often include a solvent like dichloromethane or tetrahydrofuran, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of (Z)-N’-((4-methylbenzoyl)oxy)picolinimidamide can be scaled up by optimizing the reaction conditions. This includes using larger reaction vessels, maintaining precise temperature control, and ensuring efficient mixing of reactants. The use of continuous flow reactors can also enhance the production efficiency by allowing for continuous addition of reactants and removal of products.

Chemical Reactions Analysis

Types of Reactions

(Z)-N’-((4-methylbenzoyl)oxy)picolinimidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where the 4-methylbenzoyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophilic reagents such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the picolinimidamide core.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: New compounds with different functional groups replacing the 4-methylbenzoyl group.

Scientific Research Applications

(Z)-N’-((4-methylbenzoyl)oxy)picolinimidamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (Z)-N’-((4-methylbenzoyl)oxy)picolinimidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-N’-((4-methylbenzoyl)oxy)benzimidamide
  • (Z)-N’-((4-methylbenzoyl)oxy)nicotinamide
  • (Z)-N’-((4-methylbenzoyl)oxy)isonicotinamide

Uniqueness

(Z)-N’-((4-methylbenzoyl)oxy)picolinimidamide is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Compared to similar compounds, it may exhibit different biological activities, making it a valuable compound for research and development.

Properties

IUPAC Name

[(Z)-[amino(pyridin-2-yl)methylidene]amino] 4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2/c1-10-5-7-11(8-6-10)14(18)19-17-13(15)12-4-2-3-9-16-12/h2-9H,1H3,(H2,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMPVELWXKYOMCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)ON=C(C2=CC=CC=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)O/N=C(/C2=CC=CC=N2)\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

6.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49728465
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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